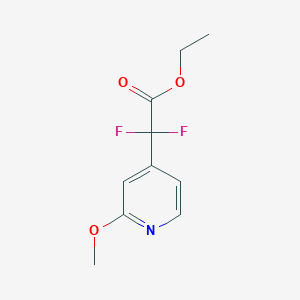

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Beschreibung

BenchChem offers high-quality Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-3-16-9(14)10(11,12)7-4-5-13-8(6-7)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQEDLQVWJTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=NC=C1)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate via 1H and 19F NMR Spectroscopy

Executive Summary

In modern drug development, the incorporation of fluorinated motifs is a standard strategy to modulate lipophilicity, metabolic stability, and target binding affinity. Fluorine-19 (19F) NMR spectroscopy serves as a highly sensitive, background-free analytical tool for validating these structures, offering a broad chemical shift range (>300 ppm) and 100% natural isotopic abundance[1]. This technical whitepaper provides an in-depth analysis of the 1H and 19F Nuclear Magnetic Resonance (NMR) reference spectra for Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate (CAS: 1546848-14-9), detailing the causality behind experimental acquisition choices, spin-spin coupling mechanisms, and self-validating protocols for quantitative analysis.

Theoretical Grounding of Chemical Shifts and Spin-Spin Coupling

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate (C10H11F2NO3) consists of an electron-deficient pyridine ring, an electron-donating methoxy group at C-2, and an electron-withdrawing ethyl difluoroacetate group at C-4. The interplay of these functional groups dictates the magnetic shielding environment of both the protons and the fluorine nuclei.

1H Magnetic Environment

The pyridine ring protons (H-3, H-5, H-6) exhibit distinct chemical shifts driven by the anisotropic effect of the aromatic ring and the electronegativity of the heteroatoms:

-

H-6 (Highly Deshielded): Located adjacent to the pyridine nitrogen, H-6 experiences significant electron withdrawal, pushing its resonance downfield to ~8.21 ppm. It exhibits a standard ortho-coupling ( 3J ) with H-5.

-

H-5 (Intermediate): Positioned meta to the methoxy group and ortho to H-6, it appears as a doublet of doublets (~7.12 ppm) due to 3J coupling with H-6 and long-range 4J coupling with H-3.

-

H-3 (Shielded): Ortho to the electron-donating methoxy oxygen, H-3 is relatively shielded (~6.95 ppm) but retains a fine 4J coupling with H-5.

19F Magnetic Environment

The difluoroacetate group (-CF2-COOEt) is isolated from any adjacent protons by the quaternary C-4 of the pyridine ring and the carbonyl carbon. Because there are no 2J or 3J heteronuclear (H-F) or homonuclear (F-F) interactions available, the 19F signal collapses into a sharp singlet. The chemical shift of the intact aryldifluoroacetate motif typically resonates between -100 and -108 ppm[2][3], making it highly diagnostic compared to common defluorinated degradants.

Fig 1: Spin-spin coupling network demonstrating scalar interactions within the pyridine ring.

Quantitative Spectral Data Summaries

The following tables summarize the predicted high-resolution NMR parameters for the compound, assuming acquisition in CDCl3 at 298 K.

Table 1: 1H NMR Reference Data (400 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |

| 6 | 8.21 | d | 3J = 5.3 | 1H | Pyridine H-6 (adjacent to N) |

| 5 | 7.12 | dd | 3J = 5.3, 4J = 1.5 | 1H | Pyridine H-5 |

| 3 | 6.95 | d | 4J = 1.5 | 1H | Pyridine H-3 |

| OCH2 | 4.32 | q | 3J = 7.1 | 2H | Ethyl ester -CH2- |

| OCH3 | 3.96 | s | - | 3H | Methoxy -OCH3 |

| CH3 | 1.31 | t | 3J = 7.1 | 3H | Ethyl ester -CH3 |

Table 2: 19F NMR Reference Data (376 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |

| CF2 | -104.50 | s | - | 2F | -CF2- group at C-4 |

| CFCl3 | 0.00 | s | - | - | Internal Standard (Reference) |

High-Fidelity NMR Acquisition Protocol

To ensure data integrity, particularly when utilizing 19F NMR for quantitative purity assessment (qNMR), the acquisition parameters must account for the unique relaxation physics of the fluorine nucleus.

Step-by-Step Methodology

1. Sample Preparation & Referencing

-

Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl3).

-

Add 0.03% v/v tetramethylsilane (TMS) as the 1H internal standard (0.00 ppm) and a trace amount of trichlorofluoromethane (CFCl3) as the 19F internal standard (0.00 ppm).

2. Shimming & Tuning (Self-Validation Step)

-

Perform automated gradient shimming (e.g., TopShim) to optimize B0 magnetic field homogeneity.

-

Validation Gate: Acquire a single-scan 1H spectrum. Measure the full width at half maximum (FWHM) of the TMS signal. If FWHM > 1.0 Hz, re-shim the magnet. Poor homogeneity will artificially broaden the 19F singlet and obscure baseline impurities.

3. 1H NMR Acquisition

-

Pulse Sequence: Standard 1D pulse (zg30).

-

Spectral Width: 20 ppm.

-

Relaxation Delay (D1): 2.0 seconds.

-

Number of Scans (NS): 16.

4. 19F NMR Acquisition (Quantitative Setup)

-

Pulse Sequence: 1D pulse with inverse gated 1H decoupling (zgig).

-

Causality: Continuous decoupling induces a Nuclear Overhauser Effect (NOE) that artificially inflates the integration values of the fluorine signals[4]. Inverse gated decoupling applies the decoupler only during acquisition, suppressing NOE while maintaining a simplified singlet structure.

-

-

Spectral Width: 250 ppm (centered at -100 ppm).

-

Relaxation Delay (D1): 5.0 seconds.

-

Causality: Fluorine nuclei often exhibit long longitudinal relaxation times ( T1 ). A D1 of ≥5×T1 is mandatory to ensure complete thermal equilibrium between scans, allowing for accurate absolute quantification[1].

-

-

Number of Scans (NS): 64.

5. Data Processing

-

Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 19F prior to Fourier transformation. Phase and baseline correct manually to ensure flat integration regions.

Fig 2: Standardized workflow for high-fidelity 1H and 19F NMR spectral acquisition and processing.

References

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (PMC). 1

-

Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Measurement Science Au. 4

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. 2

-

A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. ChemRxiv. 3

Sources

Computational Pharmacophore Modeling of 2-Methoxypyridin-4-yl Difluoroacetate Derivatives: A Blueprint for Muscarinic Receptor Modulator Design

Executive Summary

The optimization of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, subtype selectivity, and blood-brain barrier (BBB) penetrance. In recent years, 2-methoxypyridin-4-yl difluoroacetate derivatives have emerged as a privileged scaffold in neuropharmacology, most notably in the development of Positive Allosteric Modulators (PAMs) for the M4 muscarinic acetylcholine receptor (mAChR), such as the clinical candidate emraclidine (CVL-231) ().

This technical guide provides an in-depth framework for the pharmacophore modeling of this specific chemical class. By deconstructing the stereoelectronic properties of the scaffold and establishing a self-validating computational workflow, we provide a robust methodology for researchers aiming to design next-generation muscarinic modulators.

Deconstructing the Pharmacophore: Mechanistic Causality

To build an accurate 3D pharmacophore model, we must first understand the causality behind the structural features of the 2-methoxypyridin-4-yl difluoroacetate scaffold. Every atom serves a specific biophysical purpose.

The 2-Methoxypyridin-4-yl Motif

The 2-methoxypyridine ring is not merely a structural spacer; it is a highly directional interaction hub.

-

Steric Locking: The methoxy group at the 2-position induces a steric clash with adjacent aromatic protons, restricting the rotational degrees of freedom. This pre-organizes the pyridine ring into a bioactive conformation, reducing the entropic penalty upon binding.

-

Dual Hydrogen Bond Acceptors (HBAs): Both the pyridine nitrogen and the methoxy oxygen act as potent HBAs. The methoxy group specifically targets hydrogen bond donors in the transmembrane (TM) domains of the M4 allosteric pocket.

The Difluoroacetate Motif

The incorporation of a difluoroacetate group ( CF2−COO− ) is a calculated exercise in bioisosterism and metabolic shielding.

-

Metabolic Shielding: The strong carbon-fluorine bonds block cytochrome P450-mediated oxidative metabolism at the otherwise labile α -carbon, drastically improving the compound's half-life.

-

Stereoelectronic Tuning: Fluorine is highly electronegative. The CF2 group exerts a strong inductive electron-withdrawing effect, which lowers the pKa of adjacent basic amines. This reduction in basicity is critical for increasing the un-ionized fraction of the drug at physiological pH, thereby driving BBB permeability—a hallmark of successful CNS drug optimization ().

Table 1: Quantitative Pharmacophoric Feature Summary

| Feature Type | Chemical Moiety | Interaction Modality | Spatial Tolerance (Å) |

| H-Bond Acceptor (HBA) | Methoxy Oxygen | Interacts with TM3 Tyrosine (H-bond donor) | 1.2 - 1.5 |

| Aromatic Ring (AR) | Pyridine Core | π−π stacking with TM6 Tryptophan | 1.5 - 2.0 |

| H-Bond Acceptor (HBA) | Acetate Carbonyl | Interacts with TM7 backbone amides | 1.2 - 1.5 |

| Hydrophobic (HYD) | Difluoro ( CF2 ) | Multipolar fluorine-amide dipole interaction | 1.8 - 2.2 |

End-to-End Pharmacophore Modeling Protocol

A reliable pharmacophore model must capture the dynamic nature of the ligand. The following step-by-step methodology ensures high-fidelity feature extraction.

Step 1: Conformational Ensemble Generation

-

Action: Generate a maximum of 250 conformers per derivative using the ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm (). Set an energy window of 10 kcal/mol above the global minimum.

-

Causality: The difluoroacetate ester linkage possesses significant rotational freedom. Undersampling this conformational space will likely miss the bioactive conformation, leading to a model that fails to recognize true active analogs.

Step 2: Feature Extraction and Clustering

-

Action: Map the chemical features (HBA, AR, HYD) onto the generated conformers. Cluster the conformers using a Root Mean Square Deviation (RMSD) threshold of 1.0 Å.

Step 3: 3D Superposition and Alignment

-

Action: Align the active derivatives utilizing the rigid 2-methoxypyridine core as the primary anchor. Allow the difluoroacetate tail to flex to identify the consensus volume.

Step 4: Excluded Volume Generation

-

Action: Add excluded volume spheres (radius 1.2 Å) around the consensus pharmacophore.

-

Causality: M4 PAMs must be highly selective over M1, M2, and M3 subtypes. Excluded volumes represent the steric boundaries of the M4 pocket. If a screened molecule projects into these spheres, it will sterically clash with the receptor and is penalized, ensuring subtype selectivity.

Fig 1. Step-by-step computational workflow for ligand-based pharmacophore modeling and validation.

Mechanistic Insights: Binding at the M4 Allosteric Site

Understanding where the pharmacophore maps within the biological target is critical for rational drug design. The 2-methoxypyridin-4-yl difluoroacetate derivatives are hypothesized to bind in the extracellular vestibule of the M4 receptor, distinct from the orthosteric acetylcholine binding site.

Fig 2. Pharmacophoric interaction network between the derivative and the M4 allosteric pocket.

Self-Validating Screening Protocol (E-E-A-T)

A computational model is merely a hypothesis until it is prospectively validated. To ensure the trustworthiness of the generated pharmacophore, it must undergo rigorous decoy validation to prove it can separate true active compounds from inactive noise.

Step 1: Decoy Generation (DUD-E Methodology)

-

Action: For every known active 2-methoxypyridin-4-yl difluoroacetate derivative, generate 50 property-matched decoys using the DUD-E (Directory of Useful Decoys, Enhanced) protocol ().

-

Causality: Decoys must match the 1D physicochemical properties of the actives (Molecular Weight, LogP, number of rotatable bonds, and hydrogen bond donors/acceptors) but possess completely different 2D topologies. If the model enriches actives over decoys, it proves the model is selecting for specific 3D spatial geometry, not just generic physical properties (e.g., lipophilicity).

Step 2: Virtual Screening & Scoring

-

Action: Screen the combined library (Actives + Decoys) against the 3D pharmacophore model. Use a fitness scoring function that penalizes RMSD deviations from the ideal feature coordinates and heavily penalizes steric clashes with the excluded volumes.

Step 3: ROC Curve Analysis and Enrichment Factor (EF)

-

Action: Plot a Receiver Operating Characteristic (ROC) curve. Calculate the Area Under the Curve (ROC-AUC) and the Enrichment Factor at 1% ( EF1% ).

-

Validation Threshold: A scientifically valid model for this scaffold must achieve an EF1%>20 and a ROC-AUC >0.85 . Models failing to meet this threshold must return to Step 2 of the modeling protocol to adjust feature spatial tolerances.

Conclusion

The 2-methoxypyridin-4-yl difluoroacetate scaffold represents a masterclass in medicinal chemistry, perfectly balancing target engagement with the stringent physicochemical demands of CNS drug delivery. By utilizing the step-by-step, self-validating pharmacophore modeling protocol outlined above, researchers can confidently screen virtual libraries, bypassing the high attrition rates of traditional high-throughput screening and accelerating the discovery of novel, brain-penetrant muscarinic modulators.

References

-

Butler, C. R., et al. (2024). "Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor." Journal of Medicinal Chemistry. URL:[Link]

-

Brown, D. G., et al. (2024). "What Happens in Successful Optimizations? A Survey of 2018–2024 Literature." Journal of Medicinal Chemistry. URL:[Link]

-

Mysinger, M. M., et al. (2012). "Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking." Journal of Medicinal Chemistry. URL:[Link]

-

Riniker, S., & Landrum, G. A. (2015). "Better conformation generation methods for organic molecules: dynamics, thermodynamics, and the ETKDG method." Journal of Chemical Information and Modeling. URL:[Link]

Mechanism of Formation and Synthesis Guide for Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Executive Summary

The incorporation of gem-difluoroalkyl groups into heteroaromatic scaffolds is a critical strategy in modern drug discovery, often utilized to modulate lipophilicity, improve metabolic stability, and act as bioisosteres for oxygen-containing functional groups. Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate represents a highly valuable building block in this domain. Its synthesis relies on the copper-mediated cross-coupling of 4-halo-2-methoxypyridines with ethyl bromodifluoroacetate. This whitepaper provides a comprehensive, mechanism-guided analysis of this transformation, detailing the underlying single-electron transfer (SET) kinetics, process safety thermodynamics, and a self-validating experimental workflow designed for high-fidelity reproducibility.

Mechanistic Elucidation of Copper-Mediated Fluoroalkylation

The formation of ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate is driven by a non-classical Ullmann-type cross-coupling pathway. Unlike standard palladium-catalyzed cross-couplings, this copper-mediated process operates via a hybrid radical-organometallic mechanism[1][2].

Phase 1: Single-Electron Transfer (SET) and Radical Generation

The catalytic cycle initiates with the heterogeneous reaction between elemental Copper(0) powder and ethyl bromodifluoroacetate. Cu(0) acts as a single-electron reductant, transferring an electron into the σ∗ antibonding orbital of the C–Br bond[2][3]. This induces homolytic cleavage, expelling a bromide anion and generating the highly reactive electrophilic radical species, ⋅CF2CO2Et [1].

Phase 2: Organocopper(I) Stabilization

Free difluoroalkyl radicals are prone to deleterious side reactions, including hydrogen abstraction or homo-coupling. To prevent this, a second equivalent of Cu(0) (or in-situ generated Cu(I)) rapidly recombines with the radical to form a relatively stable (ethoxycarbonyl)difluoromethylcopper(I) intermediate, [Cu(I)CF2CO2Et] [4]. The use of highly coordinating polar aprotic solvents, such as DMSO, is critical here, as the solvent molecules stabilize the Cu(I) center through dative bonding.

Phase 3: Oxidative Addition and Reductive Elimination

The aryl halide—preferably 4-iodo-2-methoxypyridine due to the lower bond dissociation energy of the C–I bond (~65 kcal/mol) compared to C–Br (~81 kcal/mol)—undergoes oxidative addition with the [Cu(I)CF2CO2Et] complex. This forms a transient, high-energy Cu(III) intermediate: [Ar-Cu(III)(I)-CF2CO2Et] . Rapid reductive elimination follows, forging the new C(sp 2 )–C(sp 3 ) bond to yield the target product while expelling Cu(I)I as a byproduct.

Catalytic cycle of the Cu-mediated cross-coupling for difluoroalkylation.

Process Safety and Thermodynamic Profiling

A critical vulnerability in this chemical process is the thermal instability of the reaction mixture. While DMSO is the optimal solvent for stabilizing the Cu(I) intermediate, rigorous safety evaluations by demonstrated that the post-reaction mixture of halopyridines, ethyl bromodifluoroacetate, and copper in DMSO poses a severe thermal runaway risk[4][5].

The single-electron transfer phase is highly exothermic. Accelerating rate calorimetry (ARC) reveals that the mixture undergoes a violent decomposition event at temperatures significantly lower than the boiling point of neat DMSO.

Quantitative Thermodynamic Parameters

| Parameter | Value in DMSO | Value in DMF | Implications for Scale-up & Engineering |

| Onset Temp of Decomposition | 115.5 °C | > 400 °C | DMSO poses a severe thermal runaway risk; heating must strictly not exceed 60 °C[4]. |

| Heat Output ( Δ H) | −13.5 kJ | N/A | Highly exothermic reaction profile requiring controlled, dropwise reagent addition[4]. |

| Adiabatic Temp Rise ( Δ T ad ) | 129.5 °C | N/A | Reactor design must incorporate active jacket cooling systems[4]. |

| Max Temp of Synthesis (MTSR) | 189.5 °C | N/A | MTSR vastly exceeds the decomposition onset; runaway is guaranteed without active controls[4]. |

Note: For large-scale manufacturing (>1 kg), substituting DMSO with N,N-dimethylformamide (DMF) is highly recommended to mitigate decomposition risks, despite a potential minor reduction in reaction kinetics[4].

Self-Validating Experimental Protocol

The following protocol is engineered for the synthesis of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate, prioritizing causality and self-validation at every step[6].

Step-by-Step Methodology

-

Reagent Assembly & Stoichiometry : In a sealable, heavy-walled reaction vessel equipped with a magnetic stirrer, combine 4-iodo-2-methoxypyridine (1.0 equiv) and Copper powder (325 mesh, 3.0 equiv) in anhydrous DMSO (to achieve a 0.27 M concentration of the aryl halide).

-

Causality: A 3-fold excess of Cu is required because it acts as both the SET reductant and the halogen scavenger (forming CuBr and CuI)[6]. 325 mesh provides the optimal surface-area-to-volume ratio for heterogeneous electron transfer.

-

-

Deoxygenation (Critical Step) : Subject the suspension to sub-surface sparging with ultra-high purity Nitrogen (N 2 ) or Argon for 15–30 minutes[6].

-

Causality: Dissolved oxygen will rapidly quench the ⋅CF2CO2Et radical and oxidize the active Cu(0) surface to inert Cu(II) oxides, stalling the reaction.

-

-

Electrophile Addition : Add ethyl bromodifluoroacetate (1.5 equiv) dropwise via syringe.

-

Reaction Execution : Tightly seal the vessel with a Teflon screwcap and heat to 50–60 °C for 3 to 12 hours[6].

-

Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass peak corresponding to 4-iodo-2-methoxypyridine is fully consumed. Do not exceed 60 °C to maintain a safe margin below the 115.5 °C decomposition threshold[4].

-

-

Quench and Copper Sequestration : Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and quench by adding a saturated aqueous solution of Ammonium Chloride (NH 4 Cl).

-

Causality: Ammonia strongly coordinates with copper ions, forming deep-blue, water-soluble [Cu(NH3)4]2+ complexes. This effectively strips the transition metal from the organic product.

-

-

Filtration and Isolation : Filter the biphasic mixture through a pad of Celite to remove unreacted Cu(0) powder. Separate the organic layer, wash with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure target compound.

Experimental workflow for the synthesis of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate.

References

-

Yang, Q., Cabrera, P. J., Li, X., Sheng, M., & Wang, N. X. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, ACS Publications. URL:[Link]

-

Feng, X., Wang, X., Chen, H., Tang, X., Guo, M., Zhao, W., & Wang, G. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, PMC - NIH. URL:[Link]

- Cerevel Therapeutics, LLC. (2021). WO2021071843A1 - Muscarinic acetylcholine m1 receptor antagonists (Synthesis Protocol, Step 1). Google Patents.

Sources

- 1. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2021071843A1 - Muscarinic acetylcholine m1 receptor antagonists - Google Patents [patents.google.com]

Step-by-step synthesis protocol for Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Application Note: Copper-Mediated Synthesis of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Introduction & Mechanistic Overview

The incorporation of gem-difluoroalkyl groups into heterocyclic scaffolds is a foundational strategy in modern drug development to modulate lipophilicity, improve metabolic stability, and fine-tune the pKa of adjacent basic centers. Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate (CAS 1546848-14-9)[1] serves as a highly versatile building block for synthesizing complex muscarinic acetylcholine receptor antagonists and other neuroactive compounds[2].

The most robust methodology for accessing this compound is the copper-mediated cross-coupling of 4-iodo-2-methoxypyridine with ethyl 2-bromo-2,2-difluoroacetate[2]. Mechanistically, the reaction is initiated by the oxidative addition of the bromodifluoroacetate to the copper surface, generating a transient (ethoxycarbonyl)difluoromethylcopper(I) species. This organocopper intermediate subsequently undergoes cross-coupling with the electron-deficient pyridyl halide. The use of the iodo-pyridine derivative is preferred over the bromo-analog to facilitate a lower activation energy for the final coupling step, thereby increasing the overall yield and minimizing homocoupling byproducts.

Process Chemistry & Safety Insights: The Solvent Dilemma

Expertise & Experience Note: While dimethyl sulfoxide (DMSO) is the traditional solvent cited in discovery-scale patents for this transformation[2], it presents a severe, often overlooked thermal hazard upon scale-up.

Reaction calorimetry studies on the copper-mediated coupling of halopyridines with ethyl bromodifluoroacetate in DMSO have revealed a significant delayed exotherm[3]. The addition of the fluorinated ester to the copper/pyridine mixture at 60 °C generates a heat output ( ΔH ) of approximately -13.5 kJ, driving an adiabatic temperature rise ( ΔTad ) of nearly 130 °C[4]. In the absence of active cooling, this results in a Maximum Temperature of Synthesis Reaction (MTSR) of ~189.5 °C[3]. Because the onset temperature for the catalytic decomposition of DMSO in this specific reaction matrix is lowered to 115.5 °C, a thermal runaway is highly probable[3][4].

Self-Validating Protocol Adjustment: To ensure trustworthiness and safety, this protocol recommends the use of N,N-dimethylformamide (DMF) as the reaction solvent. Differential scanning calorimetry (DSC) confirms that the identical reaction mixture in DMF exhibits no exothermic decomposition up to 400 °C[4]. If DMSO must be used due to solubility constraints, the protocol mandates strict active cooling and controlled, dropwise addition of the ethyl bromodifluoroacetate.

Reaction Stoichiometry & Quantitative Data

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |

| 4-Iodo-2-methoxypyridine | 235.02 | 1.00 | 2.35 g | Heteroaryl Electrophile |

| Ethyl 2-bromo-2,2-difluoroacetate | 202.98 | 1.50 | 3.04 g (1.92 mL) | Fluoroalkylating Agent |

| Copper powder (325 mesh) | 63.55 | 3.00 | 1.91 g | Mediator / Reductant |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 30.0 mL (0.33 M) | Solvent (Thermally Stable) |

Experimental Workflow Visualization

Workflow for the copper-mediated synthesis of ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Activation

-

Equipment Setup: Oven-dry a 100 mL Schlenk flask or a multi-neck round-bottom flask equipped with a Teflon-coated magnetic stir bar, a thermocouple, and a reflux condenser connected to a nitrogen/argon manifold.

-

Reagent Charging: To the cooled flask, add 4-iodo-2-methoxypyridine (2.35 g, 10.0 mmol) and copper powder (1.91 g, 30.0 mmol)[2].

-

Causality Note: 325 mesh copper is critical; its high surface area is required for the efficient generation of the organocopper intermediate.

-

-

Solvent Addition & Degassing: Inject anhydrous DMF (30 mL) into the vessel. Deoxygenate the resulting suspension via sub-surface sparging with nitrogen for 15 minutes[2].

-

Causality Note: Dissolved oxygen rapidly oxidizes the active Cu(I) species to Cu(II), halting the catalytic cycle and promoting the oxidative homocoupling of the pyridine substrate.

-

Phase 2: Reaction Execution 4. Electrophile Addition: Via a syringe, add ethyl 2-bromo-2,2-difluoroacetate (1.92 mL, 15.0 mmol) to the stirring suspension[2]. 5. Thermal Control: Heat the reaction mixture to 50–60 °C using a temperature-controlled oil bath or heating mantle. Maintain vigorous stirring.

-

Causality Note: If utilizing DMSO instead of DMF, this heating step must be approached with caution. The fluorinated ester should be added dropwise after reaching the target temperature, utilizing an active cooling bath to absorb the delayed exotherm[3].

-

Monitoring: Allow the reaction to proceed for 4 to 12 hours. Monitor the consumption of the starting material via LC-MS or TLC (typically 80:20 Hexanes/Ethyl Acetate).

Phase 3: Quench and Workup 7. Oxidative Quench: Once complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate (50 mL) and quench by adding saturated aqueous ammonium chloride ( NH4Cl ) (50 mL). Stir the biphasic mixture vigorously open to the atmosphere for 30–45 minutes.

-

Causality Note: The ammonia coordinates with copper, while atmospheric oxygen oxidizes residual Cu(0) and Cu(I) to water-soluble Cu(II) complexes, turning the aqueous layer deep blue and preventing copper contamination in the final product.

-

Filtration: Filter the entire mixture through a tightly packed pad of Celite to remove any unreacted copper agglomerates. Rinse the filter cake thoroughly with ethyl acetate (2 x 20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the aqueous phase with additional ethyl acetate (2 x 30 mL).

-

Washing: To remove residual DMF, wash the combined organic layers sequentially with deionized water (3 x 40 mL) and brine (40 mL).

-

Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification 12. Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (typically 0% to 15% EtOAc) to isolate pure Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate as a clear to pale-yellow oil[1].

References

-

Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate | Organic Process Research & Development - ACS Publications.[3] URL:[Link]

-

Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate | ResearchGate.[4] URL: [Link]

-

WO2021071843A1 - Muscarinic acetylcholine m1 receptor antagonists | Google Patents.[2] URL:

Sources

Application Note: Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate: A Versatile Fluorinated Building Block for Modern Drug Discovery

An In-Depth Guide for Medicinal Chemists

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Strategic fluorination can profoundly enhance a drug candidate's pharmacological profile, including its metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] While the trifluoromethyl group is widely recognized, the gem-difluoroalkyl moiety (CF2) offers a unique set of properties that make it an exceptionally valuable tool for drug designers.[2]

The CF2 group acts as a metabolically stable bioisostere for functionalities like hydroxyls, thiols, and amines.[1][3] Its strong electron-withdrawing nature and ability to participate in weak hydrogen bonds can significantly alter physicochemical properties such as pKa and dipole moment, thereby optimizing drug-target interactions.[1][3][4]

This guide focuses on a specific, high-value fluorinated building block: Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate . This reagent uniquely combines the advantageous gem-difluoroester group with a 2-methoxypyridine scaffold, a privileged heterocycle in numerous approved drugs. We will explore its properties, core synthetic transformations, and provide detailed, field-tested protocols for its use in drug discovery programs.

Profile of the Building Block

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate is a readily accessible starting material for introducing the α,α-difluoro-α-(2-methoxypyridin-4-yl)ethyl motif. Its structure offers two key points for chemical modification: the versatile ethyl ester and the electronically distinct pyridine ring.

| Property | Value | Source |

| CAS Number | 1546848-14-9 | [5][6] |

| Molecular Formula | C10H11F2NO3 | [5] |

| Molecular Weight | 231.2 g/mol | [5] |

| Appearance | Varies (Typically an oil or low-melting solid) | N/A |

| Key Functional Groups | Ethyl Ester, gem-Difluoroether, 2-Methoxypyridine | N/A |

The true power of this building block lies in the predictable and high-yielding transformations of its ester functional group. These reactions serve as gateways to a diverse range of chemical entities, including carboxylic acids, amides, and alcohols, each a critical node for further library development.

Core Synthetic Transformations & Protocols

The ethyl ester of the title compound is a robust and versatile chemical handle. The following protocols detail three fundamental transformations that unlock its potential as a scaffold for library synthesis.

Protocol 1: Saponification to 2,2-Difluoro-2-(2-methoxypyridin-4-yl)acetic Acid

Principle & Causality: Saponification, or alkaline hydrolysis, is a fundamental transformation that converts the ethyl ester into a carboxylic acid.[7] This reaction is effectively irreversible, unlike acid-catalyzed hydrolysis, driving the reaction to completion. The resulting carboxylic acid is a crucial intermediate for forming amide bonds via peptide coupling, a cornerstone of medicinal chemistry. We select lithium hydroxide (LiOH) as it is a strong base that efficiently hydrolyzes the ester, often at room temperature, minimizing potential side reactions that can occur at higher temperatures with other bases like NaOH or KOH.

Experimental Workflow Diagram:

Caption: Workflow for the saponification of the starting ester.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (to a concentration of approx. 0.2 M).

-

Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup - Acidification: Carefully add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture until the pH is approximately 3-4. This step is crucial as it protonates the carboxylate salt to form the desired carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). The organic layers contain the product.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.[8]

-

Characterization: Confirm the structure via ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. Expect the disappearance of the ethyl ester signals in the NMR and a corresponding mass change in the MS data.

Protocol 2: Direct Amidation with a Primary/Secondary Amine

Principle & Causality: This protocol transforms the ester directly into an amide by reacting it with an amine. While less common than the two-step hydrolysis-coupling sequence, direct amidation can be highly efficient for certain substrates. This method often requires elevated temperatures to drive the reaction. The choice of a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO) helps to solubilize the reagents and achieve the necessary reaction temperature. This one-pot method is advantageous for rapid library synthesis.

Experimental Workflow Diagram:

Caption: Workflow for the direct amidation of the starting ester.

Detailed Step-by-Step Methodology:

-

Reaction Setup: Combine Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate (1.0 eq) and the desired primary or secondary amine (2.0 eq) in a sealed vial or round-bottom flask.

-

Solvent: Add a minimal amount of DMSO to dissolve the reagents (e.g., 0.5 M concentration).

-

Reaction: Heat the mixture to 80-100 °C. Monitor the reaction by LC-MS. The reaction time can vary significantly depending on the amine's nucleophilicity (from 6 to 24 hours).

-

Workup: After completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and brine to remove DMSO, dry over Na₂SO₄, and concentrate. The crude product typically requires purification by silica gel column chromatography to remove unreacted amine and byproducts.

-

Characterization: Confirm product formation via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry. Look for the appearance of amide N-H protons (for primary amines) and the disappearance of the ethyl group signals.

Protocol 3: Reduction to 2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol

Principle & Causality: Reduction of the ester to a primary alcohol creates a new synthetic handle for further derivatization, such as ether formation or oxidation.[9] Sodium borohydride (NaBH₄) is a mild and selective reducing agent, but it is often slow in reducing esters. The addition of a Lewis acid like lithium chloride (LiCl) or using it in a protic solvent like ethanol enhances its reducing power, allowing the reaction to proceed under manageable conditions. This method is preferred for its safety and selectivity over more powerful hydrides like LiAlH₄.

Experimental Workflow Diagram:

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. 1546848-14-9|Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate|BLD Pharm [bldpharm.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. prepchem.com [prepchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Protocol for the Ester Hydrolysis of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Audience: Researchers, scientists, and drug development professionals Application: Synthesis of fluorinated heteroaromatic building blocks for medicinal chemistry

Introduction & Mechanistic Rationale

The incorporation of the α,α -difluoroacetate moiety into heteroaromatic scaffolds is a highly effective strategy in drug design, often utilized to improve metabolic stability, modulate pKa, and serve as a lipophilic bioisostere for hydroxyl or sulfhydryl groups. However, the synthesis and handling of α,α -difluoroarylacetic acids present unique chemical challenges.

The substrate, Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate , features a highly electrophilic ester carbonyl due to the strong inductive electron-withdrawing effect of the adjacent CF2 group. While this accelerates basic hydrolysis, the resulting 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetic acid is highly susceptible to protodecarboxylation [2]. Under thermal stress or strongly acidic conditions, the molecule readily expels CO2 to form the corresponding difluoromethyl arene (2-methoxy-4-(difluoromethyl)pyridine).

To prevent degradation, this protocol utilizes a mild, low-temperature saponification strategy using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water co-solvent system. The choice of LiOH is deliberate: lithium cations coordinate with the ester carbonyl and the THF solvent, significantly accelerating the nucleophilic attack of the hydroxide ion at ambient temperatures compared to sodium or potassium counter-ions [1]. Furthermore, the workup involves a strictly temperature-controlled, precision-pH acidification step to isolate the free acid without triggering decarboxylation or protonating the weakly basic 2-methoxypyridine ring.

Mechanistic Pathway & Degradation Risks

The following diagram illustrates the desired saponification pathway alongside the thermal degradation route. Understanding this bifurcation is critical for maximizing yields.

Caption: Saponification mechanism highlighting the risk of thermal protodecarboxylation.

Materials and Reagents

The following table summarizes the stoichiometric requirements and safety considerations for a standard 10 mmol scale reaction.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function / Rationale |

| Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate | 231.20 | 1.0 eq | 2.31 g | Starting Material. |

| Lithium Hydroxide Monohydrate ( LiOH⋅H2O ) | 41.96 | 1.5 eq | 0.63 g | Mild base; Li+ accelerates hydrolysis [1]. |

| Tetrahydrofuran (THF) | 72.11 | - | 15.0 mL | Organic solvent; miscible with water. |

| Deionized Water ( H2O ) | 18.02 | - | 5.0 mL | Aqueous phase for hydroxide dissolution. |

| Hydrochloric Acid (1M aqueous) | 36.46 | ~1.6 eq | ~16.0 mL | Acidification agent. |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 20 mL | Extraction solvent. |

Experimental Workflow

Caption: Experimental workflow for the mild saponification and isolation of the difluoroacetic acid.

Step-by-Step Protocol

Step 1: Reaction Setup and Saponification

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and charge it with Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate (2.31 g, 10.0 mmol).

-

Dissolve the substrate in THF (15.0 mL) and submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

-

In a separate vial, dissolve LiOH⋅H2O (0.63 g, 15.0 mmol) in Deionized Water (5.0 mL).

-

Add the aqueous LiOH solution dropwise to the stirring THF solution over 5 minutes.

-

Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir vigorously for 1.5 to 3 hours [3].

Step 2: Reaction Monitoring

-

Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3, UV visualization) or LC-MS.

-

The starting material ( Rf≈0.6 ) should completely disappear, replaced by baseline material (the lithium carboxylate salt).

-

Critical Checkpoint: Do not let the reaction stir indefinitely at room temperature once complete, as prolonged exposure to basic biphasic conditions can initiate side reactions.

Step 3: Controlled Acidification (The Self-Validating Step)

Causality Note: The pKa of the target α,α -difluoroacetic acid is approximately 1.5–2.0. The conjugate acid of the 2-methoxypyridine ring has a pKa of ~3.2. If the pH is dropped below 2.0, the pyridine ring will protonate, creating a highly water-soluble zwitterion that cannot be extracted into organic solvents. Furthermore, excess acid catalyzes decarboxylation.

-

Re-submerge the reaction flask in an ice-water bath and cool to 0 °C.

-

Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH meter or high-resolution pH paper.

-

Halt the addition strictly when the pH reaches 3.0 to 4.0 . At this isoelectric range, the carboxylic acid is protonated (neutral), but the pyridine ring remains unprotonated, maximizing organic solubility.

Step 4: Extraction and Isolation

-

Transfer the cold mixture to a separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

-

Wash the combined organic layers with a minimal amount of cold brine (10 mL) to remove residual water and salts.

-

Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Temperature Warning: Ensure the water bath of the rotary evaporator does not exceed 30 °C . Thermal stress during concentration is the leading cause of spontaneous decarboxylation [2].

-

The product, 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetic acid , should be isolated as a white to off-white solid. Store immediately under argon at -20 °C.

Troubleshooting & Data Presentation

| Observed Issue | Mechanistic Cause | Corrective Action |

| Low Yield / High Water Solubility | Over-acidification (pH < 2) protonated the 2-methoxypyridine nitrogen, forming a zwitterion. | Back-titrate the aqueous layer carefully with 0.5M NaHCO3 to pH 3.5 and re-extract with EtOAc. |

| Presence of Ar-CF2H (Decarboxylation) | Thermal degradation during rotary evaporation or exothermic acidification. | Keep rotary evaporator bath < 30 °C. Ensure acidification is done slowly at 0 °C. |

| Incomplete Hydrolysis | Insufficient mixing of the biphasic THF/Water system. | Increase stirring speed (> 800 rpm). Ensure the LiOH is fully dissolved in the aqueous phase before addition. |

References

-

Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Molecules (NIH / PMC) URL:[Link]

-

A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides Source: Organic Letters (ACS Publications) URL:[Link]

-

Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link]

Application Note: A Researcher's Guide to the Selective Reduction of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate to Novel Fluorinated Alcohols

Abstract

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] This application note provides a comprehensive guide for the chemical reduction of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate, a key intermediate in the synthesis of specialized fluorinated building blocks. We will explore the mechanistic nuances of this transformation, present detailed protocols for both strong and mild reducing agents, discuss analytical methods for reaction monitoring, and outline essential safety procedures. This guide is intended for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of Fluorinated Alcohols

The synthesis of novel fluorinated molecules is a cornerstone of modern medicinal chemistry. Specifically, 2,2-difluoroalcohols are valuable structural motifs. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, while also modulating the acidity of adjacent protons and influencing molecular conformation. The target molecule, 2,2-difluoro-2-(2-methoxypyridin-4-yl)ethanol, is of particular interest due to the presence of the 2-methoxypyridine moiety, a common feature in pharmacologically active compounds.[2][3] The reduction of the parent ester is a critical step in accessing this and related fluorinated alcohols.

Mechanistic Considerations: The Challenge of Ester Reduction

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of the gem-difluoro group on the alpha-carbon introduces unique electronic considerations.[4] Esters are generally less reactive towards nucleophilic attack than aldehydes or ketones due to resonance stabilization from the alkoxy group.[5][6] Therefore, strong reducing agents are often required.

The Role of the Reducing Agent

Two primary classes of hydride-based reducing agents are typically considered for this transformation:

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids.[7][8] Its high reactivity necessitates careful handling and specific reaction conditions.

-

Sodium Borohydride (NaBH₄): A milder and more chemoselective reducing agent.[6][9] Under standard conditions (e.g., in methanol at room temperature), NaBH₄ is generally ineffective for the reduction of esters.[6][10] However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures.[11][12]

The choice between these reagents will depend on the desired reactivity, the presence of other functional groups in the molecule, and safety considerations.

Experimental Protocols

The following protocols are provided as a starting point for the reduction of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate. Optimization may be necessary to achieve the desired yield and purity.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol employs the powerful reducing agent, LAH, which is expected to provide a high conversion to the desired alcohol.[13][14]

Materials:

-

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Ester: The Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This is a standard Fieser workup. This process should be done with extreme caution as it generates hydrogen gas.[13]

-

Work-up: The resulting suspension is stirred vigorously for 30 minutes, then filtered through a pad of Celite®. The filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2,2-difluoro-2-(2-methoxypyridin-4-yl)ethanol can be purified by flash column chromatography on silica gel.[15]

Protocol 2: Reduction using Sodium Borohydride (NaBH₄) in a Methanol/THF System

This protocol utilizes a modified NaBH₄ reduction, which can be a safer alternative to LAH, although it may require more forcing conditions.[11][12]

Materials:

-

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Brine (saturated aqueous NaCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a solution of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate (1.0 equivalent) in a mixture of THF and Methanol (e.g., 4:1 v/v), Sodium Borohydride (4.0 equivalents) is added portion-wise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and stirred for 12-24 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of deionized water.

-

Work-up: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography.

Data Presentation: Comparative Overview of Reduction Methods

| Parameter | Protocol 1: LiAlH₄ Reduction | Protocol 2: NaBH₄-MeOH/THF Reduction |

| Reducing Agent | Lithium Aluminum Hydride | Sodium Borohydride |

| Stoichiometry | ~1.5 equivalents | ~4.0 equivalents |

| Solvent | Anhydrous THF | THF/Methanol |

| Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 2-4 hours | 12-24 hours |

| Relative Reactivity | High | Moderate |

| Safety Profile | Highly reactive with water, requires inert atmosphere | Less reactive, generates H₂ with protic solvents |

Reaction Monitoring and Product Analysis

The progress of the reduction can be monitored by standard analytical techniques:

-

Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting ester and the formation of the more polar alcohol product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile fluorinated compounds like the target alcohol.[16][17] It provides information on the retention time and mass-to-charge ratio of the components in the reaction mixture, allowing for the confirmation of the product's identity and an estimation of its purity.[18][19]

Visualizing the Process

Reaction Pathway

Caption: General reaction scheme for the reduction.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Precautions

Working with powerful reducing agents requires strict adherence to safety protocols.

-

Lithium Aluminum Hydride (LAH):

-

Water Reactivity: LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas.[8][20] All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (argon or nitrogen).[13]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[20]

-

Handling: Handle LAH in a chemical fume hood. Avoid inhalation of the powder.[20]

-

Quenching: The quenching process must be done slowly and at a low temperature to control the rate of hydrogen evolution.

-

Disposal: Unreacted LAH and contaminated materials must be neutralized carefully according to institutional safety guidelines.

-

-

Sodium Borohydride (NaBH₄):

Conclusion

The reduction of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate to 2,2-difluoro-2-(2-methoxypyridin-4-yl)ethanol is a key transformation for accessing novel fluorinated building blocks. This application note provides two distinct protocols using either the highly reactive Lithium Aluminum Hydride or a modified, milder Sodium Borohydride method. The choice of reagent will be dictated by the specific requirements of the synthesis, including the presence of other functional groups and safety considerations. Careful monitoring of the reaction and adherence to strict safety protocols are essential for a successful outcome.

References

- Purification of fluorinated alcohols. (n.d.). Google Patents.

- Purification of fluorinated alcohols. (n.d.). Google Patents.

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. Retrieved March 17, 2026, from [Link]

-

NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. (n.d.). Organic Chemistry Explained. Retrieved March 17, 2026, from [Link]

-

Organic Chemistry: Reduction. (n.d.). Jack Westin. Retrieved March 17, 2026, from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

-

Sodium borohydride. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

- Purification of Fluorinated Alcohols. (n.d.). Google Patents.

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024, February 9). ACS Publications. Retrieved March 17, 2026, from [Link]

-

Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of California. Retrieved March 17, 2026, from [Link]

-

New Accredited Analytical Method for Analysis of Fluorotelomer Alcohols. (2024, April 15). ALS Global. Retrieved March 17, 2026, from [Link]

-

New Analytical Method for Testing Fluorotelomer Alcohols in Water. (n.d.). LabRulez GCMS. Retrieved March 17, 2026, from [Link]

-

Purifying Fluorinated Alcohol via flash Chromatography. (2025, June 4). Chemistry Stack Exchange. Retrieved March 17, 2026, from [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved March 17, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

-

Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. Retrieved March 17, 2026, from [Link]

-

Lithium aluminium hydride. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews. Retrieved March 17, 2026, from [Link]

-

Lithium aluminum hydride. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Rapid, efficient, and green analytical technique for determination of fluorotelomer alcohol in water by stir bar sorptive extraction. (2023, October 15). PubMed. Retrieved March 17, 2026, from [Link]

-

Chemoselective Reduction. (2021, July 8). YouTube. Retrieved March 17, 2026, from [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved March 17, 2026, from [Link]

-

New Analytical Method for Testing Fluorotelomer Alcohols in Water. (n.d.). ALS Europe. Retrieved March 17, 2026, from [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (n.d.). Chemical Communications. Retrieved March 17, 2026, from [Link]

-

Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs) In Water. (2023, December 1). ScholarWorks@UTEP. Retrieved March 17, 2026, from [Link]

-

Sodium Borohydride Series: Beyond Organic Synthesis. (n.d.). Ascensus Specialties. Retrieved March 17, 2026, from [Link]

-

Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

-

Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

- Preparation method of 2, 2-difluoroethanol. (n.d.). Google Patents.

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). PMC. Retrieved March 17, 2026, from [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021, July 2). Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

-

Fluoroarene synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021, February 2). Arkivoc. Retrieved March 17, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. orgosolver.com [orgosolver.com]

- 10. jackwestin.com [jackwestin.com]

- 11. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. adichemistry.com [adichemistry.com]

- 14. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. alsglobal.com [alsglobal.com]

- 17. gcms.labrulez.com [gcms.labrulez.com]

- 18. Rapid, efficient, and green analytical technique for determination of fluorotelomer alcohol in water by stir bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. alsglobal.eu [alsglobal.eu]

- 20. westliberty.edu [westliberty.edu]

- 21. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 22. nj.gov [nj.gov]

Application Note: Advanced Cross-Coupling Strategies for Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate Derivatives

Executive Summary

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate is a highly specialized fluorinated building block utilized extensively in modern medicinal chemistry. The incorporation of a difluoromethylene (–CF₂–) group serves as a lipophilic bioisostere for oxygen or a metabolically stable hydrogen bond donor, significantly improving the pharmacokinetic profiles of lead compounds[1].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for utilizing derivatives of this compound in advanced cross-coupling reactions. We specifically detail the mechanistic causality and step-by-step execution of Copper-Catalyzed Decarboxylative Cross-Coupling [2] and Palladium-Catalyzed Functionalization [3].

Mechanistic Rationale & Pathway Analysis

When utilizing ethyl difluoroacetate derivatives, scientists must navigate the inherent instability of fluorinated organometallic intermediates. The strong electron-withdrawing nature of the –CF₂– group destabilizes adjacent metal-carbon bonds, making traditional transmetalation challenging.

Pathway A: Copper-Catalyzed Decarboxylative Cross-Coupling

By saponifying the ethyl ester to its corresponding potassium salt, the molecule is primed for Cu-catalyzed decarboxylation[2]. Extrusion of CO₂ generates a transient, yet stabilized, α -pyridyl difluoromethyl copper(I) species. This nucleophilic intermediate undergoes rapid oxidative addition with an aryl iodide, followed by reductive elimination to forge a new C(sp²)–C(sp³) bond.

Pathway B: Metallaphotoredox Catalysis (Emerging Alternative)

Recent advancements in metallaphotoredox catalysis allow for the decarboxylative cross-coupling of unactivated carboxylic acids using dual Fe/Ni or Ir/Ni systems under mild, visible-light conditions[4]. This is highly advantageous for substrates containing temperature-sensitive functional groups that cannot survive the thermal extrusion of CO₂.

Experimental Workflows & Logical Relationships

Workflow for decarboxylative cross-coupling of difluoroacetate derivatives.

Catalytic cycle of Cu-mediated decarboxylative cross-coupling.

Quantitative Data: Reaction Optimization

The efficiency of the decarboxylative cross-coupling is highly dependent on solvent polarity and the stabilization of the Cu-intermediate. Table 1 summarizes the optimization parameters for coupling the potassium salt derivative with a standard aryl iodide[2].

Table 1: Optimization of Cu-Catalyzed Decarboxylative Cross-Coupling Conditions

| Solvent | Temp (°C) | Additive | Yield (%) | Causality / Observation |

| DMF | 60 | None | <10% | Poor solubility of the active Cu-species; premature protodecarboxylation. |

| DMSO | 80 | None | 45% | Better stabilization of the R–CF₂–Cu intermediate. |

| NMP | 120 | 1,10-Phenanthroline | 82% | Ligand prevents Cu aggregation and accelerates oxidative addition. |

| NMP | 120 | None | 60% | Moderate yield, significant homocoupling of the difluoromethyl radical observed. |

Detailed Methodologies & Protocols

Protocol A: Saponification to Potassium 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Objective: Convert the ethyl ester to a decarboxylation-ready potassium salt. Causality & Insights: The reaction must be strictly maintained between 0 °C and 25 °C. Elevated temperatures during saponification trigger premature decarboxylation (protodecarboxylation) due to the electron-withdrawing –CF₂– group, yielding a volatile, unusable difluoromethyl pyridine byproduct.

-

Dissolution: Dissolve Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate (10.0 mmol) in a 4:1 mixture of THF/H₂O (25 mL) and cool the flask to 0 °C in an ice bath.

-

Base Addition: Add a pre-chilled solution of KOH (10.5 mmol, 1.05 equiv) in H₂O (5 mL) dropwise over 15 minutes.

-

Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Self-Validation Check (QC): Analyze an aliquot via ¹H NMR. The complete disappearance of the ethyl ester signals at ~1.3 ppm (t, 3H) and ~4.3 ppm (q, 2H) confirms quantitative saponification.

-

Isolation: Lyophilize the reaction mixture to remove all water and THF. The resulting white powder (potassium salt) must be stored under argon, as moisture will inhibit the subsequent cross-coupling step.

Protocol B: Copper-Catalyzed Decarboxylative Cross-Coupling

Objective: Forge a C(sp²)–C(sp³) bond between the difluoromethyl carbon and an aryl iodide. Causality & Insights: Rigorous exclusion of oxygen is critical. Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric O₂. Cu(II) fails to undergo the necessary oxidative addition with the aryl iodide, leading instead to homocoupling[2]. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high boiling point accommodates the 120 °C required for thermal CO₂ extrusion.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the Potassium 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate salt (1.5 mmol), Aryl Iodide (1.0 mmol), CuI (0.2 mmol, 20 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

-

Solvent Addition: Add anhydrous, degassed NMP (4.0 mL). Seal the tube and remove it from the glovebox.

-

Heating: Submerge the tube in a pre-heated oil bath at 120 °C and stir vigorously for 16 hours.

-

Self-Validation Check (QC): Observe the solution color. A shift from pale yellow to a deep brick-red upon heating indicates the successful formation of the active Cu(I)-phenanthroline complex. If the solution turns green or blue, Cu(II) oxidation has occurred, and the reaction yield will be severely compromised.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove NMP, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling on the Pyridine Core

Objective: Functionalize a halogenated derivative (e.g., Ethyl 2-(5-bromo-2-methoxypyridin-4-yl)-2,2-difluoroacetate) via Pd-catalysis to build extended heteroaryl systems. Causality & Insights: The use of a bulky, electron-rich phosphine ligand (e.g., XPhos) is essential to prevent catalyst poisoning by the pyridine nitrogen and to accelerate the reductive elimination step, which is otherwise sluggish in highly electron-deficient fluorinated systems[3].

-

Reagent Mixing: Combine the brominated pyridine derivative (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol) in a reaction vial.

-

Solvent: Add a degassed mixture of Toluene/H₂O (10:1, 5.5 mL).

-

Reaction: Heat at 90 °C for 12 hours under an argon atmosphere.

-

Self-Validation Check (QC): Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M / M+2) and the emergence of the coupled product mass confirms successful transmetalation and reductive elimination.

-

Purification: Extract with EtOAc, wash with brine, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

-

Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. "A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides." Organic Letters 13, 20 (2011): 5560-5563. 2

-

"Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis." Journal of the American Chemical Society (2024). 4

-

Xia, T., He, L., Liu, Y., & Liao, X. "Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides." Organic Letters 19, 10 (2017): 2610-2613. 3

-

Zhou, N., Chai, M., & Fu, N. "Highly Enantioselective Decarboxylative Difluoromethylation." ResearchGate (2024). 1

Sources

Troubleshooting low yields in the synthesis of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Welcome to the Technical Support Center for the copper-mediated difluoroalkylation of pyridine derivatives. The synthesis of ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate via Ullmann-type cross-coupling is a critical transformation in drug development, enabling the introduction of metabolically stable difluoromethylene bioisosteres. However, this reaction is notoriously sensitive to moisture, copper passivation, and thermal degradation.

This guide provides mechanistic troubleshooting, self-validating protocols, and safety-critical parameters to ensure high-yielding and reproducible syntheses.

Mechanistic Pathway & Causality

Understanding the root causes of low yields requires analyzing the catalytic cycle. The reaction proceeds via the insertion of Cu(0) into ethyl bromodifluoroacetate to form a transient, thermally sensitive [(EtO2CCF2)Cu] intermediate. This is followed by the oxidative addition of the halopyridine and subsequent reductive elimination. Low yields almost exclusively stem from the degradation of the [(EtO2CCF2)Cu] species before oxidative addition can occur.

Mechanistic pathway of Cu-mediated difluoroalkylation highlighting the critical degradation branch.

Troubleshooting Guide & Root Cause Analysis

Q: My reaction stalls at 20-30% conversion, and the copper powder remains clumped at the bottom. What is happening? A: Copper Passivation. Commercially available copper powder develops a surface layer of copper(II) oxide (CuO) upon exposure to air. This oxide layer acts as an insulator, preventing the single-electron transfer (SET) required to cleave the C–Br bond of ethyl bromodifluoroacetate. Solution: You must chemically activate the copper powder prior to use. An acid wash removes the oxide layer, exposing the highly reactive Cu(0) surface. Alternatively, adding a catalytic amount of iodine (I₂) in situ can help etch the copper surface.

Q: I am observing high levels of 2-methoxypyridine (the des-halogenated starting material) in my GC-MS. How do I prevent this? A: Adventitious Moisture. The presence of 2-methoxypyridine indicates protodehalogenation. If your solvent (DMSO or DMF) contains trace water, the highly basic/nucleophilic [(EtO2CCF2)Cu] intermediate or the Cu(III) oxidative addition complex will be protonated by water instead of undergoing reductive elimination. Solution: Ensure DMSO is rigorously dried over activated 3Å molecular sieves (<50 ppm H₂O) and the reaction is assembled under a strict argon atmosphere using Schlenk techniques.

Q: Can I increase the temperature to 80 °C to force the reaction of 4-bromo-2-methoxypyridine to completion? A: NO. This is a severe safety hazard and will destroy your yield. The [(EtO2CCF2)Cu] intermediate is thermally unstable and undergoes rapid decomposition (α-elimination to a carbene or decarboxylation) above 60 °C. More importantly, accelerating rate calorimetry (ARC) data demonstrates that post-reaction mixtures of halopyridines, ethyl bromodifluoroacetate, and copper in DMSO exhibit a dangerous exothermic decomposition event with an onset temperature of 115.5 °C ( [1]). Localized heating can trigger a thermal runaway. Solution: Do not exceed 50–60 °C. To achieve full conversion at safe temperatures, switch your starting material from 4-bromo-2-methoxypyridine to 4-iodo-2-methoxypyridine. The weaker C–I bond significantly lowers the activation energy for oxidative addition.

Diagnostic workflow for identifying and resolving low yields via GC-MS crude analysis.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between substrate choice, temperature, and yield, demonstrating why the iodide pathway combined with activated copper is the standard for this synthesis.

| Aryl Halide | Solvent | Temp (°C) | Cu Activation | Yield (%) | Primary Observation / Failure Mode |

| 4-Bromo-2-methoxypyridine | DMF | 80 | None | < 10% | Thermal degradation of Cu-CF₂ intermediate |

| 4-Bromo-2-methoxypyridine | DMSO | 60 | None | 25% | Incomplete conversion, unreacted starting material |

| 4-Iodo-2-methoxypyridine | DMSO | 60 | None | 45% | Protodehalogenation (moisture contamination) |

| 4-Iodo-2-methoxypyridine | DMSO | 50 | Acid-Washed | > 85% | Clean conversion, safe thermal limit |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. If the visual checkpoints do not match your observations, halt the experiment and address the root cause before proceeding.

Step 1: Copper Activation

-

Suspend 3.0 equivalents of Cu(0) powder in a 2% HCl solution.

-

Stir vigorously for 10 minutes at room temperature.

-

Filter the powder through a glass frit and wash sequentially with deionized water (3x), absolute ethanol (3x), and anhydrous diethyl ether (2x).

-

Dry under high vacuum for 2 hours. Validation Checkpoint: The copper powder must transition from a dull, dark brown to a bright, metallic reddish-pink. If it remains dark, the oxide layer is intact; repeat the acid wash.

Step 2: Formation of the Organocopper Intermediate

-

In an oven-dried Schlenk flask under argon, add the activated Cu(0) powder (3.0 eq) and anhydrous DMSO (0.2 M relative to the pyridine).

-

Add ethyl bromodifluoroacetate (2.0 eq) dropwise at room temperature.

-

Stir for 30–45 minutes. Validation Checkpoint: A mild exotherm should be felt, and the suspension will shift from a reddish slurry to a dark green/brown mixture, confirming the successful formation of the active [(EtO2CCF2)Cu] species ( [2]).

Step 3: Cross-Coupling

-

Add 4-iodo-2-methoxypyridine (1.0 eq) to the active mixture.

-

Heat the reaction block to exactly 50 °C. Do not exceed 60 °C to prevent thermal degradation and mitigate severe safety risks.

-